3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features an imidazole ring, a benzoyl group, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the imidazole ring and the azabicyclo octane core. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the attachment of the propan-2-yloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, halides.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 4-(1H-imidazol-1-yl)benzoic acid
- 3-(1H-imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
Uniqueness
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of an imidazole ring, a benzoyl group, and an azabicyclo octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)25-19-7-3-15(4-8-19)20(24)23-16-5-6-17(23)12-18(11-16)22-10-9-21-13-22/h3-4,7-10,13-14,16-18H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIMWOAQPBUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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